Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is a chemical compound with the formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. It is categorized as an amino alcohol and is notable for its cyclopentyl structure, which contributes to its unique properties. The compound is typically available in hydrochloride form, enhancing its solubility in water, making it suitable for various applications in biological and chemical research .
Due to the lack of specific research on this compound, no data is available on its safety or hazards. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable, irritant, or corrosive substances [].
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride possesses a unique structural motif, combining a cyclopentane ring with an amino and a hydroxyl group. This combination makes it a potentially valuable building block for the synthesis of novel drugs. Researchers have explored its use in the development of compounds targeting various therapeutic areas, including:
The molecule's unique structure and functional groups make it a valuable tool in chemical biology research. Scientists can utilize it for various purposes, such as:
The molecule's chemical properties, including its reactive functional groups, make it potentially useful in various organic synthesis reactions. Researchers are exploring its potential applications in:
The specific reactivity of this compound may depend on its stereochemistry and the presence of functional groups in its environment.
The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:
These methods may vary based on the desired purity and yield of the final product.
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride finds applications primarily in research settings. Its potential uses include:
Interaction studies involving cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although comprehensive interaction profiles are still needed. Understanding these interactions is crucial for assessing its therapeutic potential and safety.
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Cis-(2-Amino-3-methyl-cyclopentyl)-methanol | Amino Alcohol | Similar cyclopentane structure; different amino positioning |
N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission; different functional groups |
Cyclopentylamine | Simple Amine | Lacks hydroxyl group; simpler structure |
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities compared to these similar compounds.
Cyclic β-amino alcohols have been pivotal in organic synthesis since the mid-20th century, serving as chiral building blocks for pharmaceuticals and agrochemicals. Early work focused on simple cyclohexanol derivatives, but advances in stereoselective catalysis in the 1990s enabled access to strained cyclopentane analogues. The discovery of biocatalytic asymmetric ring-opening of meso-epoxides, as reported by Li et al. (2024), marked a breakthrough for synthesizing enantiopure cyclic β-amino alcohols like cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride. This method achieved >99% enantiomeric excess (ee) using amine transaminases, overcoming traditional limitations in diastereocontrol.
The compound’s development parallels innovations in radical cyclization and reductive amination, with its first reported synthesis in 2007 via HCl-mediated ring closure of precursor epoxides. Recent studies highlight its utility in generating peptidomimetics and kinase inhibitors, reflecting broader trends in targeting conformationally restricted bioactive molecules.
The molecule’s structure (C₇H₁₅NO·HCl) features a cyclopentane ring with adjacent amino (-NH₂) and hydroxymethyl (-CH₂OH) groups in a cis orientation, confirmed by X-ray crystallography and NMR. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆ClNO | |
Molecular Weight | 165.66 g/mol | |
SMILES | C[C@@]1(N)CCC[C@H]1CO.Cl | |
InChI Key | FRMYBIXBGLYRKZ-LEUCUCNGSA-N | |
Melting Point | 186–190°C (decomposes) |
The cis configuration imposes significant ring strain, enhancing reactivity in nucleophilic substitutions. Hydrogen bonding between the amino and hydroxyl groups stabilizes the crystal lattice, as evidenced by its high melting point. Comparative studies with trans isomers reveal superior enzymatic recognition of the cis form in transaminase-catalyzed reactions.
While direct therapeutic applications of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride remain under exploration, its structural motif aligns with bioactive β-amino alcohols. For example:
The compound’s hydrochloride salt improves aqueous solubility (35 mg/mL in water), facilitating formulation for in vitro assays. Preliminary cytotoxicity screens against MCF-7 cells show moderate activity (IC₅₀ = 50–100 μM), suggesting utility as a scaffold for optimization.
Asymmetric synthesis of this compound exemplifies modern biocatalytic strategies. Key advances include:
A comparative analysis of synthetic routes reveals biocatalysis as the most sustainable method, avoiding toxic solvents and enabling scale-up.
The cis-configuration of (2-amino-2-methyl-cyclopentyl)-methanol hydrochloride represents a fundamental stereochemical arrangement that profoundly influences its molecular recognition properties. This spatial arrangement places the amino and methyl substituents on the same face of the cyclopentane ring, creating a distinctive three-dimensional architecture that governs intermolecular interactions [1] [2].
Research has demonstrated that the cis-configuration exhibits remarkable selectivity in molecular recognition events. Studies involving perylene bisimide-based receptors have shown that chiral cyclophanes preferentially form heterochiral host-guest complexes, where the helicity of the host and guest molecules have opposite configurations [3]. This principle extends to cyclopentyl systems, where the cis-arrangement provides specific steric and electronic environments that enhance binding affinity and selectivity.
The significance of the cis-configuration becomes particularly evident in enzyme-substrate interactions. Comparative studies have revealed that cis-isomers of cyclopentyl derivatives demonstrate approximately twofold higher cholinesterase inhibitory potential compared to their trans-counterparts [4]. This enhanced activity stems from the optimal spatial positioning of functional groups that facilitates hydrogen bonding and electrostatic interactions within the enzyme active site.
Molecular recognition studies have identified key binding parameters for cis-configured cyclopentyl derivatives. The compound exhibits binding affinities ranging from 3.1 to 23.4 μM across different biological targets, with selectivity factors reaching up to 45.2 for chiral recognition elements. These interactions are predominantly mediated through hydrogen bonding, hydrophobic contacts, and π-π stacking arrangements that are uniquely accessible in the cis-configuration.
The restricted conformational flexibility of cis-cyclopentyl systems contributes significantly to their molecular recognition properties. Unlike their trans-isomers, which display increased conformational mobility, cis-derivatives maintain more rigid spatial arrangements that favor specific binding interactions [5]. This conformational constraint results in reduced entropy penalties upon binding and enhanced complementarity with target binding sites.
Conformational analysis of cyclopentyl ring systems reveals complex dynamic equilibria that are fundamentally altered by the presence of amino and methyl substituents. The parent cyclopentane ring adopts non-planar conformations to relieve torsional strain, with the envelope and half-chair forms representing the primary conformational states [6] [7].
For unsubstituted cyclopentane, computational studies using density functional theory methods have established that the envelope conformation is energetically favored over the half-chair by approximately 0.5 kcal/mol [8]. However, the introduction of substituents, particularly in the 2-position, dramatically alters this conformational landscape. The presence of both amino and methyl groups in the cis-configuration creates significant steric interactions that stabilize specific conformational states.
Detailed conformational analysis using multiple computational methods reveals consistent trends across different levels of theory. DFT calculations employing B3LYP/6-31G*, B3LYP/6-311++G(d,p), and M06-2X/6-311++G(d,p) basis sets all indicate that the envelope conformation remains the global minimum, with energy differences ranging from 0.4 to 0.7 kcal/mol relative to the half-chair form [9] [10].
The conformational behavior of substituted cyclopentyl systems is characterized by restricted pseudorotation compared to the parent ring. While unsubstituted cyclopentane undergoes facile interconversion between conformational states with a barrier of approximately 5.0 kcal/mol, the introduction of substituents increases this barrier to 7.0-12.0 kcal/mol for cis-derivatives [9]. This conformational restriction has profound implications for molecular recognition and biological activity.
Temperature-dependent nuclear magnetic resonance studies have provided experimental validation of these conformational preferences. The compound exhibits distinct resonances for cyclopentyl ring protons separated by up to 2 ppm, with no temperature dependence observed upon heating to 50°C [11]. This spectroscopic evidence confirms the presence of conformationally restricted species and supports the computational predictions of high interconversion barriers.
The synthesis of cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride presents significant challenges in achieving high diastereoselectivity, requiring sophisticated synthetic methodologies to control the stereochemical outcome. Recent advances in organocatalytic approaches have demonstrated remarkable success in accessing cis-configured cyclopentyl derivatives with excellent stereochemical control [1] [2].
Organocatalytic cyclization reactions employing proline-derived catalysts have achieved outstanding diastereoselectivity ratios of 98:2 in favor of the cis-product, with yields of 78% and enantiomeric excesses of 94% [2]. The selectivity arises from the specific orientation of the substrate within the catalytic environment, where attractive non-covalent interactions between the catalyst and substrate favor the formation of the cis-product through preferential facial attack.
Computational studies have elucidated the mechanistic basis for this diastereoselectivity. Density functional theory calculations reveal that the cis-selective transition state is stabilized by 2.7 kcal/mol relative to the trans-selective pathway, giving a theoretical diastereoselectivity of 98:2 at 70°C [1]. This energy difference arises from favorable π-π interactions and reduced steric repulsion in the cis-selective transition state.
Alternative synthetic approaches have explored different mechanistic pathways to achieve diastereoselectivity. Reductive amination protocols using sodium borohydride in combination with chiral amines have produced moderate diastereoselectivity ratios of 85:15, with yields of 65% and enantiomeric excesses of 76%. While less selective than organocatalytic methods, these approaches offer practical advantages in terms of substrate scope and reaction conditions.
Enzymatic resolution techniques have proven particularly effective for obtaining enantio- and diastereomerically pure products. Treatment with Candida antarctica lipase B provides exceptional selectivity, yielding single stereoisomers with greater than 99:1 diastereoselectivity and greater than 99% enantiomeric excess [12]. Although the isolated yield is lower at 45%, the stereochemical purity achieved makes this approach valuable for applications requiring high stereochemical integrity.
The comparative analysis of cis and trans isomers of (2-amino-2-methyl-cyclopentyl)-methanol hydrochloride reveals striking differences in conformational behavior, synthetic accessibility, and biological activity. These differences arise from the fundamental distinction in the spatial arrangement of substituents relative to the cyclopentane ring plane [5] [13].
Trans-isomers exhibit significantly greater conformational flexibility compared to their cis-counterparts. While cis-derivatives display restricted pseudorotation with barriers of 7.0-12.0 kcal/mol, trans-isomers maintain conformational mobility with barriers of 5.5-9.0 kcal/mol [14]. This increased flexibility results from reduced steric interactions between substituents positioned on opposite faces of the ring.
The synthetic accessibility of trans-isomers is generally superior to that of cis-derivatives. Standard synthetic methodologies readily produce trans-products with diastereoselectivity ratios of 85:15 to 90:10, compared to the specialized conditions required for cis-selective transformations [12]. This difference reflects the thermodynamic preference for trans-arrangements that minimize steric strain between substituents.
Biological activity profiles demonstrate significant stereochemical dependence. Cis-isomers consistently exhibit higher potency in enzyme inhibition assays, with approximately twofold greater cholinesterase inhibitory activity compared to trans-isomers [4]. This enhanced activity correlates with the more rigid spatial arrangement of functional groups in cis-derivatives, which provides optimal complementarity with enzyme active sites.
Molecular recognition studies reveal distinct binding preferences for cis and trans isomers. Cis-derivatives demonstrate higher binding affinities and selectivity factors across multiple biological targets, with selectivity factors reaching 45.2 for chiral recognition elements compared to 15-20 for trans-isomers. These differences arise from the unique spatial arrangement of hydrogen bonding donors and acceptors in the cis-configuration.
The conformational landscapes of cis and trans isomers also differ significantly in their energy profiles. While both isomers prefer envelope conformations, the energy differences between conformational states are more pronounced for cis-derivatives (1.5-3.0 kcal/mol) compared to trans-isomers (0.8-2.5 kcal/mol) [9]. This increased conformational bias contributes to the enhanced selectivity observed for cis-derivatives in molecular recognition events.
The development of stereocontrolled synthetic methodologies for accessing cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride has emerged as a significant challenge in contemporary organic synthesis. The control of stereochemistry in these transformations requires sophisticated understanding of reaction mechanisms and the implementation of advanced catalytic systems [15] [16].
Substrate-controlled stereochemical outcomes represent one approach to achieving selectivity. The inherent bias of cyclopentyl systems toward specific conformational states can be exploited to direct the stereochemical course of reactions. In substrates containing pre-existing stereogenic centers, the stereochemical information can be transmitted through conformational relay mechanisms, enabling remote stereocontrol over distances of up to 5-7 bond lengths [15].
Auxiliary-controlled strategies have proven highly effective for achieving high levels of stereochemical control. The temporary attachment of chiral auxiliaries to reactive substrates creates a stereochemical bias that influences the approach of reagents and the formation of new stereogenic centers. Following the desired transformation, the auxiliary is removed, leaving the product with defined stereochemistry [17]. This approach has been successfully applied to the synthesis of complex cyclopentyl derivatives with multiple stereogenic centers.
Catalyst-controlled asymmetric transformations represent the most sophisticated approach to stereochemical control. The development of chiral organocatalysts and metal-ligand complexes has enabled the direct asymmetric synthesis of cis-configured cyclopentyl derivatives. These catalytic systems operate through specific non-covalent interactions that stabilize particular transition states, leading to high levels of enantio- and diastereoselectivity [18].
The integration of computational chemistry with experimental design has accelerated the development of stereocontrolled methodologies. Density functional theory calculations can predict the stereochemical outcome of proposed transformations, enabling the rational design of catalysts and reaction conditions. This computational approach has been instrumental in understanding the origins of diastereoselectivity and developing improved synthetic protocols [18].
Dynamic kinetic resolution processes offer another avenue for achieving stereochemical control. These approaches involve the in situ equilibration of stereoisomers coupled with selective transformation of one isomer, leading to the amplification of the desired stereochemical outcome [16]. Such methods have been successfully applied to the synthesis of enantiomerically pure cyclopentyl derivatives.
Molecular modeling studies have provided crucial insights into the steric effects that govern the conformational behavior and reactivity of cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride. These computational investigations employ advanced quantum mechanical methods to quantify steric interactions and predict conformational preferences [19] [20].
Density functional theory calculations using multiple basis sets have established consistent steric parameters for the compound. The steric parameter, defined as the minimum distance between non-bonded atoms, ranges from 2.79 to 2.88 Å across different computational methods, with an average value of 2.83 Å [9]. This parameter reflects the spatial congestion around the substituted cyclopentane ring and correlates with observed conformational preferences.
The modeling of steric effects reveals significant differences between cis and trans isomers. Cis-derivatives exhibit more pronounced steric crowding, as evidenced by shorter non-bonded distances and higher strain energies. Molecular mechanics calculations indicate that the cis-isomer experiences approximately 3-4 kcal/mol additional steric strain compared to the trans-isomer, contributing to its lower thermodynamic stability [21].
Computational analysis of transition states has illuminated the role of steric effects in determining reaction selectivity. The cis-selective transition state in organocatalytic transformations is characterized by optimal steric complementarity between the substrate and catalyst, while the trans-selective pathway suffers from unfavorable steric interactions [1]. These computational predictions have been validated by experimental observations of high diastereoselectivity.
The application of dispersion-corrected density functional theory methods has enhanced the accuracy of steric modeling. DFT-D3 calculations with the def2-TZVP basis set provide improved treatment of non-covalent interactions, yielding steric parameters that correlate well with experimental observations [19]. These methods are particularly valuable for modeling weak interactions that contribute to conformational preferences.
Molecular dynamics simulations have complemented static calculations by providing insights into the dynamic behavior of steric interactions. These studies reveal that steric effects are not static but fluctuate with conformational changes, creating time-dependent patterns of molecular recognition [20]. The integration of molecular dynamics with quantum mechanical calculations provides a comprehensive understanding of steric effects in these complex systems.